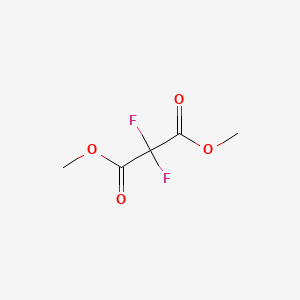

Dimethyl difluoromalonate

描述

Historical Context and Evolution of Fluorinated Malonates in Synthetic Chemistry

The introduction of fluorine into organic molecules has long been a strategy to modulate their chemical and biological properties. The journey of fluorinated malonates in synthetic chemistry began with early investigations into the synthesis of monofluorinated derivatives. The first successful synthesis of fluoromalonate esters was reported in 1958 using perchloryl fluoride (B91410) as the fluorinating agent. worktribe.com

The development of more sophisticated electrophilic fluorinating reagents, such as those from the O-F and N-F classes in the 1980s, including acetyl hypofluorite, N-fluorobenzenesulfonimide (NFSI), and Selectfluor™, significantly expanded the accessibility and variety of 2-fluoro-1,3-dicarbonyl systems. worktribe.com These advancements paved the way for more complex fluorinated structures.

Initially, the direct fluorination of malonates using elemental fluorine was considered a challenging and potentially uncontrollable process. dur.ac.uk However, subsequent research demonstrated that by carefully controlling reaction conditions and using specific substrates like trimethylsilyl-malonate derivatives or sodium dialkyl malonate salts, both mono- and difluorinated products could be synthesized. worktribe.comdur.ac.uk The ratio of these products could often be controlled by adjusting the amount of base used. dur.ac.uk A significant breakthrough was the direct fluorination of dimethyl malonate using fluorine gas with a catalyst, which can produce dimethyl difluoromalonate as a byproduct that is separable by fractional distillation.

Significance of Difluoromethylene Moieties in Molecular Design

The difluoromethylene (CF2) group is a key structural motif in modern molecular design, particularly in the development of pharmaceuticals and agrochemicals. enamine.netenamine.net Its importance stems from the unique physicochemical properties it imparts to a molecule.

Key attributes of the difluoromethylene group include:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making molecules containing the CF2 group more resistant to metabolic degradation. This can lead to improved pharmacokinetic profiles of drug candidates. tandfonline.com

Bioisosterism: The CF2H group can act as a bioisostere for common pharmacophores such as alcohol, thiol, or amine groups. nih.gov The difluoromethylene group itself can serve as a steric and electronic mimic of a labile oxygen atom in phosphate (B84403) esters. tandfonline.com

Modulation of Physicochemical Properties: The incorporation of fluorine can alter a molecule's lipophilicity, membrane permeability, and binding affinity to target proteins. enamine.netenamine.nettandfonline.com The highly polarized C-F bonds can also lead to unique intermolecular interactions. rsc.org

Enhanced Biological Activity: Strategic placement of a difluoromethylene group can lead to increased potency and selectivity of bioactive compounds. rsc.org

Scope and Objectives of Academic Research on this compound

Academic research on this compound is primarily focused on its utility as a synthetic intermediate for creating novel fluorinated compounds. The main objectives of this research include:

Development of Novel Synthetic Methodologies: Researchers are continuously exploring more efficient, selective, and environmentally friendly methods for the synthesis of this compound and for its subsequent use in chemical reactions. dur.ac.uk This includes the optimization of direct fluorination processes and the development of new catalytic systems. rsc.org

Synthesis of Fluorinated Heterocycles: A significant area of research involves the use of this compound to construct fluorinated heterocyclic scaffolds, such as pyrimidines and triazoles, which are prevalent in many pharmaceuticals and agrochemicals.

Exploration in Medicinal Chemistry: A primary goal is to synthesize novel drug candidates with improved efficacy, selectivity, and pharmacokinetic properties. The difluoromethylene group introduced via this compound is a key component in achieving these enhancements.

Applications in Agrochemicals: Research is also directed towards the synthesis of new herbicides and pesticides with improved performance and environmental profiles. ontosight.ai

Material Science: There is growing interest in utilizing this compound in the development of advanced materials, leveraging the enhanced thermal stability and chemical resistance conferred by fluorine incorporation. ontosight.ai

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 379-95-3 | nih.govscbt.com |

| Molecular Formula | C5H6F2O4 | nih.govscbt.com |

| Molecular Weight | 168.10 g/mol | nih.gov |

| Density | 1.31 g/cm³ at 20°C | |

| Boiling Point | 170–171°C | |

| Melting Point | Approximately -35°C | |

| Refractive Index | 1.3721 (589.3 nm, 20°C) |

Key Research Findings on this compound Synthesis

| Synthetic Method | Reagents/Catalysts | Key Outcomes | Source(s) |

| Direct Fluorination | Dimethyl malonate, Fluorine gas (F2), Copper nitrate (B79036) catalyst | Yields dimethyl fluoromalonate with this compound as a separable byproduct. | |

| Halogen Exchange | Diethyl chloromalonate, HF-amine systems | Efficient synthesis of fluoromalonate esters. | rsc.org |

| Electrophilic Fluorination | Sodium dialkyl malonates, N-F reagents (e.g., Perfluoro-N-fluoropiperidine) | Can produce difluoromalonates, though yields may be low with early reagents. | beilstein-journals.org |

| Direct Fluorination of Silyl-Malonates | Trimethylsilyl-malonate derivatives, 5% Fluorine gas in Nitrogen | Enables selective fluorination. | dur.ac.uk |

属性

IUPAC Name |

dimethyl 2,2-difluoropropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O4/c1-10-3(8)5(6,7)4(9)11-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTZDSRSPCFQCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(=O)OC)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073175 | |

| Record name | Propanedioic acid, difluoro-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379-95-3 | |

| Record name | Propanedioic acid, 2,2-difluoro-, 1,3-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=379-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedioic acid, difluoro-, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000379953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedioic acid, difluoro-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Dimethyl Difluoromalonate and Its Derivatives

Strategies for Carbon-Fluorine Bond Formation in Malonate Systems

The introduction of two fluorine atoms onto the central carbon of a malonate ester is a significant synthetic challenge. The reactivity of the malonate substrate changes dramatically after the first fluorination, influencing the conditions required for the second.

Nucleophilic fluorination involves the use of a fluoride (B91410) ion source to displace a leaving group on the malonate precursor. This approach is challenging because the fluoride ion is highly basic and can promote elimination side reactions. rsc.orgresearchgate.net Furthermore, common alkali metal fluorides have low solubility in organic solvents. nih.gov To overcome these issues, specialized reagents and phase-transfer catalysts are often employed to enhance the nucleophilicity and solubility of the fluoride source. nih.gov The strategy typically involves a malonate precursor substituted with one or two good leaving groups, such as halides or sulfonate esters, which are then displaced by fluoride ions in an SN2-type reaction.

Electrophilic fluorination has become a more common and versatile method for synthesizing fluorinated organic compounds. wikipedia.org In this strategy, the malonate ester is first deprotonated with a base to form a nucleophilic enolate, which then attacks an electrophilic fluorine source. wikipedia.org A variety of reagents containing an electron-deficient fluorine atom, often bonded to a nitrogen atom (N-F reagents), have been developed for this purpose. wikipedia.orgbrynmawr.edu

Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor). nih.gov A significant challenge in the synthesis of difluoromalonates is controlling the degree of fluorination. The introduction of the first fluorine atom increases the acidity of the remaining proton on the α-carbon, making the mono-fluorinated intermediate more susceptible to deprotonation and subsequent fluorination than the starting material. fluorine1.ru This inherent reactivity facilitates the formation of the difluorinated product. However, achieving selective mono-fluorination can be difficult. fluorine1.ru The reaction with sodium diethyl malonate and perfluoro-N-fluoropiperidine, for instance, has been reported to produce difluoromalonate in low yields. nih.gov

Precursor Synthesis and Functional Group Transformations Leading to Dimethyl Difluoromalonate

Specific, multi-step synthetic pathways have been developed to produce this compound from various fluorinated precursors.

One documented method involves the disproportionation of Methyl Difluorofluoroformylacetate using a highly acidic catalyst. google.com When this precursor is refluxed in the presence of catalysts such as antimony pentafluoride (SbF₅) and hydrogen fluoride (HF), it undergoes a transformation that yields this compound along with other products. google.com The reaction produces Difluoromalonyl fluoride as a major volatile product, while this compound is recovered from the reaction flask. google.com

Table 1: Synthesis of this compound from Methyl Difluorofluoroformylacetate google.com

| Precursor | Reagents/Catalysts | Conditions | Key Products |

| Methyl Difluorofluoroformylacetate | SbF₅, HF | Reflux, 11 hours | This compound, Difluoromalonyl fluoride, Methyl trifluoroacetate |

A direct, high-yield synthetic route for the conversion of Methyl Trifluoroacetate to this compound is not extensively documented in the surveyed literature. Methyl Trifluoroacetate has been noted as a byproduct in other fluorination reactions rather than a primary starting material for this specific synthesis. google.com While various reactions involving Methyl Trifluoroacetate are known, its direct transformation into this compound remains a specialized area. researchgate.netgoogle.com

This compound can be synthesized from its diethyl ester counterpart, Diethyl Difluoromalonate, through a transesterification reaction. This standard organic transformation involves reacting the diethyl ester with an excess of methanol (B129727) in the presence of an acid or base catalyst. The equilibrium of the reaction is driven towards the formation of the more volatile methyl ester by removing the ethanol (B145695) byproduct. This method is analogous to other malonic ester transesterifications where organotin compounds or other catalysts have been employed to achieve high purity and yield. google.com

Catalytic Systems and Reaction Optimization in this compound Synthesis

Optimizing the synthesis of this compound involves careful selection of catalysts, solvents, and reaction conditions to control selectivity, enhance yield, and ensure process efficiency. Research has focused on leveraging catalytic systems to overcome the inherent challenges of direct fluorination, including the tendency for reactions to produce a mixture of mono- and di-fluorinated products.

Lewis acids play a crucial role in electrophilic fluorination reactions by coordinating with the malonate substrate, thereby modulating its reactivity and influencing selectivity. fluorine1.ruku.edu While direct electrophilic fluorination of malonates often suffers from a lack of selectivity, Lewis acid catalysis can help control the reaction. fluorine1.ru The mono-fluorinated intermediate is typically more reactive than the starting malonate, which often leads to the formation of the difluorinated product. fluorine1.ru

Strong Lewis acids, such as antimony pentafluoride (SbF₅), are components of superacid systems like HF/SbF₅, which are known to facilitate superelectrophilic activation for fluorination. researchgate.net This high level of activation can be instrumental in achieving difluorination. The mechanism generally involves the Lewis acid activating either the substrate or the electrophilic fluorinating agent, making the fluorine transfer more facile. While specific studies detailing SbF₅ in this compound synthesis are sparse, the principle is demonstrated by other Lewis acids. For instance, titanium-based Lewis acids have been explored in the fluorination of malonates, where they influence the ratio of mono- to di-fluorinated products. fluorine1.rufluorine1.ru

Table 1: Effect of Lewis Acids in Malonate Fluorination

| Lewis Acid Catalyst | Substrate | Fluorinating Agent | Key Observation | Reference |

|---|---|---|---|---|

| Ti(OtBu)4 | Malonates | Me-NFSI | Key for catalytic transformation, yielding mono-fluorinated products with small amounts of di-fluorinates. | fluorine1.ru |

| Ti(OiPr)4 | Diethyl Malonate | Me-NFSI | Fluorination was more complex than expected, producing both mono- and di-fluorinated products. | fluorine1.ru |

Solvent selection and reaction conditions, such as pressure and temperature, are critical parameters that significantly impact the outcome of fluorination reactions. The choice of solvent can influence substrate solubility, catalyst activity, and even the reaction pathway itself. For example, in certain difluoromethylation reactions, solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) have been found to be unsuitable. beilstein-journals.org Conversely, solvent-controlled difluoromethylation can be used to achieve divergent synthesis, leading to different product scaffolds from the same starting materials. dntb.gov.ua

High-pressure conditions have been shown to dramatically accelerate reaction rates. In the context of malonate chemistry, a reaction that showed only trace product formation under atmospheric pressure over seven days could be completed with high yield under high-pressure conditions. nih.gov This demonstrates the potential of pressure as a tool to optimize synthesis. The concentration of the substrate can also affect selectivity; more diluted solutions have been observed to improve enantioselectivity in related reactions. nih.gov

Table 2: Influence of Solvents and Conditions on Malonate Reactions

| Solvent / Condition | Reaction Type | Substrates | Effect | Reference |

|---|---|---|---|---|

| Toluene | Asymmetric addition | β-Arylethenesulfonyl Fluorides, Dialkyl Malonates | High enantioselectivity and reasonable solubility. | nih.gov |

| Tetrahydrofuran (THF) | Asymmetric addition | β-Arylethenesulfonyl Fluorides, Diethyl Malonate | Better solubility but resulted in lower enantiomeric purity (60% ee). | nih.gov |

| High Pressure (9 kbar) | Asymmetric addition | β-Arylethenesulfonyl Fluorides, Dialkyl Malonates | Dramatically increased reaction rate compared to atmospheric pressure. | nih.gov |

| N,N-dimethylformamide (DMF) | gem-Difluorination | Alkynes | Unsuitable for the reaction. | beilstein-journals.org |

The development of sustainable and scalable manufacturing processes is a key goal in modern chemistry. For fluoromalonates, this involves moving away from hazardous reagents and energy-intensive processes toward more efficient and environmentally benign methods. acsgcipr.org A critical aspect of this is the adoption of green chemistry principles, such as utilizing catalytic processes and designing reactions that minimize waste. The direct synthesis of carbonates from CO2 and methanol is an example of applying these principles, although it faces its own challenges. rsc.orgrsc.org

One of the most promising strategies for sustainable synthesis is selective direct fluorination. acsgcipr.org This approach, particularly when optimized for flow chemistry, can offer significant advantages over traditional batch processes in terms of safety, efficiency, and scalability. Green metrics, such as the Process Mass Intensity (PMI), are used to evaluate and compare the environmental impact of different synthetic routes. The direct fluorination approach has been shown to have a low material intensity, with a PMI value below 10, comparing favorably to other methods like the Halex process. acsgcipr.org Furthermore, developing cascade reactions in continuous-flow systems represents a powerful strategy for process intensification, allowing for the synthesis of target molecules in short reaction times and with high yields. nih.gov

Table 3: Comparison of Synthetic Strategies for Fluoromalonates

| Synthetic Strategy | Key Features | Advantages | Sustainability Aspect | Reference |

|---|---|---|---|---|

| Halogen Exchange (Halex) | Traditional method for fluorination. | Established technology. | Often involves harsher conditions and more waste. | acsgcipr.org |

| Hexafluoropropene (HFP) Route | Utilizes HFP as a starting material. | A low-cost synthetic strategy. | Assessed for environmental impact against newer methods. | acsgcipr.org |

| Selective Direct Fluorination | Direct conversion of C-H to C-F bonds. | High efficiency and atom economy. | Low material intensity (PMI < 10), considered an environmentally benign approach. | acsgcipr.org |

Mechanistic Investigations of Reactions Involving Dimethyl Difluoromalonate

Elucidation of Reaction Pathways and Transition States

Understanding the specific pathways and the energetic profiles of reactions, including the structures of transition states, is crucial for optimizing reaction conditions and predicting product outcomes.

The difluoromethylene carbon of dimethyl difluoromalonate is highly electrophilic, making it susceptible to nucleophilic attack. While specific mechanistic studies on this exact compound are not extensively detailed in the literature, the reaction pathway can be inferred from the principles of nucleophilic substitution at highly electron-deficient centers.

The mechanism is expected to proceed via a two-step addition-elimination pathway, analogous to nucleophilic aromatic substitution (SNAr). nih.govyoutube.com

Nucleophilic Addition: A nucleophile (Nu⁻) attacks the electrophilic difluoromethylene carbon. This breaks the C=O pi bond of one of the ester groups, forming a tetrahedral intermediate. This intermediate is stabilized by the delocalization of the negative charge onto the oxygen atom.

Elimination: The reaction intermediate is typically unstable. To reform the carbonyl group, one of the fluorine atoms is eliminated as a fluoride (B91410) ion (F⁻), resulting in the substituted product.

This stepwise process involves a high-energy transition state leading to the formation of the tetrahedral intermediate. sapub.org The stability of this intermediate and the facility of the leaving group's departure are key factors governing the reaction rate. Computational studies, often employing Density Functional Theory (DFT), are instrumental in calculating the energies of these transition states and intermediates to predict reaction feasibility. pitt.eduyoutube.com

This compound can serve as a building block in the synthesis of various heterocyclic compounds. nih.gov The reaction mechanism for heterocycle formation often involves an initial nucleophilic reaction followed by an intramolecular cyclization. For instance, reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) are known to react with active methylene (B1212753) compounds to form intermediates that can be used to construct polysubstituted pyridines, pyrimidines, and other fused heterocyclic systems. scirp.orgresearchgate.netscirp.org

A plausible mechanistic pathway for the formation of a heterocycle could involve:

Activation/Intermediate Formation: Reaction of this compound with a reagent like DMFDMA or a strong base generates a reactive intermediate, such as an enamine or a stabilized carbanion. scirp.org

Reaction with a Binucleophile/Electrophile: This intermediate then reacts with another molecule containing the necessary functional groups for ring formation.

Intramolecular Cyclization: A nucleophilic group within the newly formed adduct attacks an electrophilic center, leading to ring closure. This step is often the rate-determining step and proceeds through a specific transition state geometry that dictates the stereochemistry of the final product.

Aromatization/Final Transformation: The cyclized intermediate may undergo subsequent elimination or rearrangement to yield the stable, often aromatic, heterocyclic product.

For example, in the synthesis of difluoromethylated lactones, a radical addition to an alkene is followed by oxidation and subsequent cyclization to produce the heterocyclic ring. nih.gov

This compound is an excellent Michael donor due to the acidity of the methine proton, which is enhanced by the two adjacent ester groups. The Michael addition is a conjugate 1,4-addition of a resonance-stabilized carbanion to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com

The mechanism proceeds through three principal steps: masterorganicchemistry.combyjus.com

Enolate Formation: A base removes the acidic proton from the carbon alpha to the two ester groups, forming a resonance-stabilized enolate ion. The negative charge is delocalized over the central carbon and the oxygen atoms of both carbonyl groups.

Nucleophilic Attack (Conjugate Addition): The enolate nucleophile attacks the β-carbon of the α,β-unsaturated Michael acceptor. This is an orbital-controlled reaction where the Highest Occupied Molecular Orbital (HOMO) of the enolate interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor. wikipedia.org This attack forms a new carbon-carbon bond and a new enolate intermediate.

Protonation: The newly formed enolate is protonated by the conjugate acid of the base or a proton source in the reaction mixture, yielding the final 1,5-dicarbonyl adduct. byjus.com

The transition state for the nucleophilic attack step is crucial for understanding the stereochemical outcome of the reaction, particularly in asymmetric variants. researchgate.net Computational studies suggest that for sulfa-Michael additions, the stability of the enolate intermediate can be a better predictor of reaction rates than the energy of the transition state itself. nih.gov

Stereochemical Aspects and Asymmetric Transformations

Controlling the three-dimensional arrangement of atoms is a central goal in modern organic synthesis. This compound and related synthons are valuable in stereoselective reactions to create chiral molecules with specific biological or material properties. nih.gov

The development of asymmetric reactions using this compound or its monofluorinated analog as a prochiral nucleophile allows for the synthesis of enantioenriched fluorinated compounds. nih.gov This is typically achieved using a chiral catalyst that creates a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

A key example is the palladium-catalyzed asymmetric allylic alkylation of related fluoromalonates. researchgate.net In these reactions:

A palladium(0) complex reacts with an allylic substrate to form a π-allyl palladium(II) intermediate.

A chiral ligand coordinated to the palladium center directs the nucleophilic attack of the fluoromalonate enolate to one of the two ends of the allylic system.

The choice of the chiral ligand is paramount in determining the enantioselectivity of the reaction. Ligands such as those based on chiral sulfoxides or N,N'-dioxides have proven effective in inducing high levels of stereocontrol. researchgate.netrsc.org

The interaction between the chiral ligand, the metal center, and the substrates in the transition state dictates the facial selectivity of the nucleophilic attack, leading to the preferential formation of one enantiomer.

Below is a representative table illustrating how different chiral ligands can influence the outcome of such asymmetric reactions.

| Catalyst System | Reaction Type | Achieved Enantiomeric Excess (ee) | Reference Principle |

|---|---|---|---|

| Pd(0) / Chiral Sulfoxide (B87167) Ligand | Asymmetric Allylic Alkylation | Often >90% | researchgate.net |

| Rh(I) / Chiral Phosphine-Olefin Ligand | Asymmetric 1,4-Addition | High enantioselectivity reported | documentsdelivered.com |

| Organocatalyst (e.g., Chiral Thiourea) | Asymmetric Michael Addition | Up to 92% | nih.gov |

| DNA-based Hybrid Catalyst (Cu(II) complex) | Asymmetric Diels-Alder | Up to 53% | nih.gov |

When a reaction creates a new stereocenter in a molecule that already contains one or more stereocenters, the products can be diastereomers. Controlling which diastereomer is formed is known as diastereoselective control and is fundamental in the synthesis of complex molecules like natural products. researchgate.net

In reactions involving difluorinated synthons, diastereoselectivity is often governed by steric and electronic interactions in the transition state. For example, in the formation of difluoromethylated γ-lactones via the reaction of a difluoromethyl radical with internal alkenoic acids, a high trans diastereoselectivity is observed. nih.gov

This stereochemical outcome can be explained by examining the transition state conformations using computational methods like DFT. These calculations have shown that transition state geometries leading to the trans product are significantly lower in energy (by several kcal/mol) than those leading to the cis product. nih.gov This energy difference arises from minimizing steric clashes between substituents on the forming ring, thus directing the reaction to produce the thermodynamically more stable trans isomer preferentially. beilstein-institut.de This control over relative stereochemistry is crucial for building complex molecular frameworks with precisely defined three-dimensional structures.

Dimethyl Difluoromalonate As a Versatile Synthon in Organic Synthesis

Application in the Construction of Fluorinated Carbanions and Carbocations

The gem-difluoro substitution in dimethyl difluoromalonate plays a crucial role in facilitating the generation of fluorinated carbanions. The electron-withdrawing nature of the two fluorine atoms enhances the acidity of the α-proton, making it susceptible to deprotonation by a suitable base to form a stabilized carbanion, specifically a difluorinated enolate. This enolate is a key intermediate that can subsequently react with a variety of electrophiles.

The stability of this carbanion is attributed to the inductive effect of the fluorine atoms and the resonance delocalization of the negative charge onto the adjacent carbonyl groups. The resulting difluorinated enolate is a soft nucleophile, and its reactivity can be modulated by the choice of base, solvent, and reaction conditions. While comprehensive studies detailing the generation of carbocations directly from this compound are less common, its derivatives can serve as precursors to species that behave as carbocation equivalents in certain synthetic transformations.

Utility in C-C Bond Forming Reactions

The ability to readily form a stabilized carbanion makes this compound an excellent substrate for a variety of carbon-carbon bond-forming reactions, enabling the introduction of the difluoromethylene group into a wide array of organic frameworks.

The difluorinated enolate generated from this compound readily participates in alkylation reactions with various alkyl halides. This reaction provides a straightforward method for the synthesis of α,α-difluoro-α-alkylated malonic esters, which are valuable precursors for more complex fluorinated compounds.

Similarly, the arylation of this compound has been achieved through transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed α-arylation of related α,α-difluoroketones with aryl bromides and chlorides has been reported, suggesting a viable pathway for the arylation of this compound to produce α,α-difluoro-α-aryl malonic esters. These reactions tolerate a range of functional groups on the aryl halide, expanding the synthetic utility of this methodology.

This compound and its derivatives are effective nucleophiles in condensation reactions, such as the Knoevenagel condensation. In this type of reaction, the active methylene (B1212753) compound condenses with an aldehyde or ketone in the presence of a base to form an α,β-unsaturated product. The resulting difluoroalkylidene compounds are versatile intermediates for further synthetic manipulations.

Furthermore, derivatives of this compound can participate in cycloaddition reactions. For example, the reaction of dimethyl diazomalonate with ethenesulfonyl fluoride (B91410) leads to the formation of a cyclobutane (B1203170) derivative through a cascade of reactions initiated by a 1,3-dipolar cycloaddition. This highlights the potential of appropriately functionalized malonates in constructing cyclic and heterocyclic systems. Michael addition reactions, where the difluorinated enolate adds to α,β-unsaturated carbonyl compounds, represent another important class of condensation reactions, providing access to 1,5-dicarbonyl compounds bearing a difluoromethylene unit.

Precursor for Advanced Fluorinated Building Blocks

The synthetic versatility of this compound extends to its role as a precursor for more elaborate fluorinated building blocks, which are instrumental in the synthesis of medicinally and technologically important molecules.

The difunctional nature of this compound and its derivatives makes them ideal starting materials for the construction of fluorinated heterocyclic compounds. The ester functionalities can be manipulated to participate in cyclization reactions, leading to the formation of various ring systems. For instance, intramolecular reactions of appropriately substituted difluoromalonate derivatives can lead to the formation of lactones, lactams, and other heterocyclic structures containing a gem-difluoro unit. The introduction of fluorine into heterocyclic scaffolds is of significant interest in medicinal chemistry due to the profound effects it can have on the biological activity of the molecule.

This compound can serve as a precursor for the synthesis of difluoromethylated amines, a class of compounds with growing importance in pharmaceuticals and agrochemicals. One synthetic strategy involves the conversion of the malonate ester to a difluoromethyl ketone, which can then undergo reductive amination to furnish the corresponding amine. Reductive amination typically involves the reaction of the ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine. This transformation provides a reliable method for introducing the difluoromethyl group adjacent to a nitrogen atom.

Formation of Substituted Pyridazines

The direct synthesis of substituted pyridazines from the reaction of this compound with hydrazine (B178648) is not a commonly reported transformation in standard organic chemistry literature. The formation of a six-membered pyridazine (B1198779) ring typically requires the condensation of hydrazine with a 1,4-dicarbonyl compound or a synthetic equivalent that provides a four-carbon backbone.

This compound, as a 1,3-dicarbonyl compound, readily reacts with hydrazine. However, this reaction characteristically leads to the formation of five-membered heterocyclic rings, such as difluorinated pyrazolidine-3,5-diones, through a cyclocondensation reaction where the two nitrogen atoms of hydrazine attack the two carbonyl carbons of the malonate.

For this compound to be incorporated into a pyridazine ring, a more complex reaction pathway would be necessary, likely involving a multi-component reaction with an additional reagent that can provide the requisite carbon atoms to complete the six-membered ring. Research into such specific multi-component reactions involving this compound for the synthesis of pyridazines is not extensively documented in publicly available chemical literature.

Therefore, a detailed discussion and data tables for the direct formation of substituted pyridazines solely from this compound and hydrazine cannot be provided based on established synthetic routes. The primary reactivity of malonic esters with hydrazine leads to the formation of pyrazole (B372694) derivatives.

Applications of Dimethyl Difluoromalonate in Materials Science and Polymer Chemistry

Polymerization and Copolymerization Applications

The compound plays a significant role in the creation of various polymers through its use as both a reaction medium and a co-monomer.

Development of Specialty Materials with Tuned Properties

The integration of dimethyl difluoromalonate into polymer structures is a key strategy for creating specialty materials with precisely tuned characteristics. The presence of the difluoromethylene group from the monomer imparts significant advantages to the final material. innospk.com

Fluorinated polymers and composites derived from this compound are highly valued for a range of enhanced properties. innospk.com The introduction of fluorine atoms into the polymer backbone leads to materials with exceptional durability, high resistance to chemical degradation, and superior thermal stability. innospk.com These high-performance characteristics are essential in demanding sectors such as the aerospace, electronics, and automotive industries. innospk.com

Data Tables

Table 1: Applications and Properties of Materials Derived from this compound

| Application Area | Material Type | Key Properties Conferred by this compound |

|---|---|---|

| Polymer Synthesis | Polymerization Medium | Provides a suitable solvent environment for reactions. cymitquimica.comcymitquimica.com |

| Plastics & Coatings | Synthetic Resins | Enhanced durability, chemical resistance, thermal stability. cymitquimica.comcymitquimica.cominnospk.com |

| High-Performance Materials | Fluorinated Polymers | Durability, thermal stability, chemical resistance for aerospace and electronics. innospk.com |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

Computational Chemistry and Theoretical Studies of Dimethyl Difluoromalonate

Quantum Chemical Calculations of Reactivity and Selectivity

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are instrumental in predicting the reactivity and selectivity of chemical compounds. These calculations can provide valuable data on molecular orbital energies (such as HOMO and LUMO), electrostatic potential surfaces, and atomic charges. This information helps in understanding where a molecule is most likely to react with electrophiles or nucleophiles. For dimethyl difluoromalonate, such studies would elucidate the influence of the two fluorine atoms on the electron distribution and reactivity of the malonate backbone. However, no specific studies presenting these calculations for this compound have been found.

A representative data table that would be generated from such studies is presented below for illustrative purposes, but it is important to note that the values are hypothetical.

Hypothetical Data Table: Calculated Quantum Chemical Parameters for this compound

| Parameter | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | [Value] eV | [e.g., B3LYP/6-31G*] |

| LUMO Energy | [Value] eV | [e.g., B3LYP/6-31G*] |

| HOMO-LUMO Gap | [Value] eV | [e.g., B3LYP/6-31G*] |

| Dipole Moment | [Value] Debye | [e.g., B3LYP/6-31G*] |

Molecular Dynamics Simulations of Reaction Mechanisms

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, including reaction mechanisms. By simulating the motion of atoms and molecules over time, researchers can gain insights into transition states, reaction pathways, and the role of solvent molecules. For this compound, MD simulations could be employed to investigate its conformational dynamics or the mechanism of its reactions, such as hydrolysis or nucleophilic substitution. The literature search did not yield any studies that have performed such simulations on this compound.

An example of a data table that could be derived from MD simulations is shown below, with hypothetical data.

Hypothetical Data Table: Key Parameters from MD Simulation of a Reaction Involving this compound

| Parameter | Simulated Value | Simulation Conditions |

|---|---|---|

| Activation Energy (Ea) | [Value] kcal/mol | [e.g., QM/MM in water] |

| Reaction Rate Constant (k) | [Value] s⁻¹ | [e.g., 298 K, 1 atm] |

Structure-Activity Relationship (SAR) Studies for Rational Design

Structure-Activity Relationship (SAR) studies are crucial in the field of medicinal chemistry and materials science for the rational design of new molecules with desired properties. These studies correlate variations in the chemical structure of a series of compounds with their biological activity or other properties. While SAR studies often involve experimental screening, computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, play a significant role. For this compound, SAR studies would likely involve synthesizing and testing a series of derivatives to understand how modifications to the molecule affect a specific activity. No such studies focusing on this compound were identified in the literature search.

A typical data table from a QSAR study is presented below as a hypothetical example.

Hypothetical Data Table: QSAR Model for a Series of Difluoromalonate Derivatives

| Derivative | Substituent (R) | Log(1/IC50) | Predicted Log(1/IC50) |

|---|---|---|---|

| 1 | -CH3 | [Value] | [Value] |

| 2 | -CH2CH3 | [Value] | [Value] |

| 3 | -Phenyl | [Value] | [Value] |

| Model Statistics | Value | ||

| r² | [Value] |

Emerging Research Directions and Future Perspectives

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry are increasingly influencing the synthesis of fluorinated compounds, including dimethyl difluoromalonate. Research efforts are geared towards developing methods that are more environmentally benign, efficient, and economically viable than traditional routes.

A significant advancement in this area is the move towards direct fluorination. rsc.org Traditional methods for producing fluoromalonate esters, such as the Halex process, often involve multiple steps and less desirable reagents. rsc.org In contrast, direct fluorination of dimethyl malonate using elemental fluorine (F₂) can be achieved in a single synthetic step, offering excellent yield and purity without the need for extensive purification. rsc.org In this process, this compound is often formed as a separable byproduct. rsc.org This approach dramatically improves the efficiency and reduces waste compared to older multi-step syntheses. rsc.org

Key green metrics highlight the advantages of direct fluorination over other methods for synthesizing related fluoromalonate esters, providing a benchmark for the sustainable production of difluorinated analogues.

Table 1: Comparison of Green Metrics for Diethyl Fluoromalonate Synthesis Methods

| Synthesis Method | Yield [Purity %] | Atom Economy (AE) | Reaction Mass Efficiency (RME) |

|---|---|---|---|

| HFP Method | 52% [n/a] | 39.1 | 20.6 |

| Halex Cumulative | 77% [96%] | 39.0 | Not specified |

| Cu Catalysed Direct Fluorination | 99% [95%] | 89.9 | Not specified |

Data sourced from a comparative study on diethyl fluoromalonate, illustrating the green advantages of direct fluorination. rsc.org

Future research in this domain is focused on replacing elemental fluorine with safer, more manageable fluorinating agents and developing catalytic systems that can achieve high selectivity for the difluorinated product under milder conditions. The use of greener solvents, such as supercritical CO₂, and the development of continuous flow processes are also promising avenues for making the production of this compound more sustainable. youtube.com

Novel Catalytic Strategies for Difluoromalonate Transformations

The transformation of the difluoromalonate scaffold into more complex molecules is a key area of research. Novel catalytic strategies are being developed to control the reactivity of this versatile building block, enabling the synthesis of a wide range of valuable compounds.

One innovative approach involves a visible-light-mediated, dual-catalysis system for allylic difluoroalkylation. figshare.com This method employs a cobaloxime catalyst and utilizes a halogen atom transfer (XAT) strategy to react difluorinated precursors with unactivated olefins under mild conditions, without the need for an external oxidant. figshare.com This strategy provides access to a diverse family of homoallylic difluorinated molecular architectures. figshare.com

Another significant development is the use of relay catalysis for asymmetric difluoroalkylation. researchgate.net This technique involves the in situ generation of α,α‐difluoroenol species from trifluoromethyl diazo compounds and water. researchgate.net These intermediates exhibit versatile reactivity and can participate in catalytic asymmetric aldol (B89426) and Mannich reactions with high enantioselectivity under mild conditions, using chiral organocatalysts like quinine-derived urea (B33335) and chiral phosphoric acid. researchgate.net

Table 2: Overview of Novel Catalytic Strategies for Difluoromalonate Transformations

| Catalytic Strategy | Catalyst System | Reaction Type | Key Features |

|---|---|---|---|

| Visible-Light Mediated Dual Catalysis | Cobaloxime Catalyst | Allylic Difluoroalkylation | Mild conditions, oxidant-free, uses unactivated olefins. figshare.com |

These advanced catalytic methods represent a shift towards more precise and efficient chemical synthesis, allowing for the creation of complex, chiral difluorinated molecules that were previously difficult to access.

Biomedical Applications and Drug Discovery Potential

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a drug's pharmacological profile. developmentaid.orgresearchgate.net The difluoromethylene (CF₂) group, readily accessible from this compound, is particularly valuable. It acts as a bioisostere for an oxygen atom or a methylene (B1212753) group, and its inclusion can improve key properties such as metabolic stability, bioavailability, and binding affinity. innospk.com

This compound serves as a crucial building block for synthesizing novel therapeutic agents. innospk.com A key application is in the construction of Cα-difluoromethyl amino acids. sci-hub.se These compounds are known to be potent and selective irreversible inhibitors of α-amino acid decarboxylases and exhibit a wide range of biological activities, including antibacterial, antihypertensive, and cancerostatic properties. sci-hub.se

The growing importance of fluorinated compounds in the pharmaceutical industry, which account for over 20% of the total market, underscores the potential of building blocks like this compound. researchgate.net Researchers are actively exploring its use in synthesizing fluorinated analogues of existing drugs and in the discovery of entirely new classes of therapeutic agents. miragenews.com

Table 3: Potential Biomedical Applications Stemming from Difluoromalonate Scaffolds

| Target Molecule Class | Therapeutic Potential | Role of Difluoromalonate |

|---|---|---|

| Cα-Difluoromethyl Amino Acids | Enzyme inhibition, antibacterial, antihypertensive, cancerostatic. sci-hub.se | Key building block for constructing the amino acid framework. sci-hub.se |

| Fluorinated Heterocycles | Broad applications in various disease areas. miragenews.com | Precursor for introducing the CF₂ group into heterocyclic rings. |

The continued development of synthetic methodologies will further expand the library of accessible difluorinated compounds, accelerating their application in drug discovery and development. nih.gov

Advanced Materials Development from this compound Scaffolds

Beyond pharmaceuticals, this compound is a valuable monomer and precursor for the development of advanced materials. The unique properties conferred by fluorine atoms—such as high thermal stability, chemical resistance, and low surface energy—are highly desirable in materials science. innospk.com

This compound serves as a raw material for the creation of high-performance fluorinated polymers and composites. innospk.com These materials are integral to demanding industries such as aerospace, electronics, and automotive manufacturing, where components must withstand harsh conditions. innospk.com It can also be used as a polymerization medium and can be copolymerized with other monomers to produce a variety of synthetic resins used in plastics, paints, and coatings. cymitquimica.comcymitquimica.com

Furthermore, derivatives of this compound are used in the manufacture of surfactants and corrosion inhibitors, leveraging the unique physicochemical properties of the difluoromethylene group. cymitquimica.com

Table 4: Applications of this compound in Advanced Materials

| Material Type | Key Properties | Industrial Applications |

|---|---|---|

| Fluorinated Polymers/Composites | Durability, chemical resistance, thermal stability. innospk.com | Aerospace, electronics, automotive components. innospk.com |

| Synthetic Resins | Versatile properties depending on co-monomer. cymitquimica.com | Plastics, paints, coatings. cymitquimica.com |

| Surfactants | Modified surface activity. | Industrial formulations. cymitquimica.com |

Future research is likely to focus on creating novel polymers with tailored properties by incorporating the this compound scaffold into different polymer architectures, such as block copolymers and dendrimers. This could lead to the development of new materials with enhanced performance for applications in fields ranging from energy storage to biomedical devices.

常见问题

Q. What are the established synthetic routes for dimethyl difluoromalonate, and how do reaction conditions influence byproduct formation?

this compound is synthesized via direct fluorination of dimethyl malonate using fluorine gas (1.1 equivalents) with a 10% catalyst, yielding 97% dimethyl fluoromalonate. The primary byproduct, dimethyl 2,2-difluoromalonate, is separated via fractional distillation due to its lower volatility . Key parameters include catalyst loading, fluorine stoichiometry, and temperature control to minimize over-fluorination.

Q. What are the critical physical properties and storage requirements for this compound?

The compound has a density of 1.31 g/cm³, boiling point of 170–171°C, and refractive index of 1.3721 (20°C). It must be stored under inert gas (nitrogen/argon) at 2–8°C to prevent hydrolysis or decomposition .

Q. How is this compound typically employed in heterocyclic synthesis?

It serves as a fluorinated building block in condensations with dinucleophiles (e.g., amines, hydrazines) to synthesize fluorinated heterocycles. For example, reactions with diamines yield fluorinated pyrazoles or imidazoles, leveraging the electron-withdrawing effect of fluorine to modulate reactivity .

Advanced Research Questions

Q. What methodologies optimize the selectivity of this compound synthesis to minimize difluorinated byproducts?

Advanced approaches include:

- Catalyst screening : Transition-metal catalysts (e.g., Ru or Pd complexes) improve fluorination selectivity.

- In-line monitoring : Real-time FTIR or Raman spectroscopy tracks reaction progress to terminate fluorination at the mono- or di- stage .

- Flow chemistry : Continuous flow systems enhance heat/mass transfer, reducing side reactions .

Q. How can computational methods resolve contradictions in experimental data on this compound’s thermal stability?

Conflicting thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data should be cross-validated via:

- Density Functional Theory (DFT) : Calculate bond dissociation energies to predict decomposition pathways.

- Kinetic modeling : Fit experimental data to Arrhenius equations, accounting for autocatalytic side reactions .

Q. What advanced analytical techniques characterize trace impurities in this compound?

- GC-MS with cryogenic trapping : Identifies volatile byproducts (e.g., residual dimethyl malonate).

- 19F NMR spectroscopy : Quantifies fluorinated impurities at ppm levels.

- High-resolution mass spectrometry (HRMS) : Detects non-volatile contaminants like oligomeric esters .

Q. How can green chemistry principles improve the sustainability of this compound synthesis?

- Atom economy : Use methyl esters (vs. ethyl) to reduce waste.

- Fluoroform utilization : Replace F₂ gas with fluoroform (CF₃H) in flow reactors for safer, atom-efficient difluoromethylation .

- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for lower toxicity .

Q. What strategies manage data variability in reaction kinetics studies involving this compound?

- Design of Experiments (DoE) : Statistically optimize variables (temperature, catalyst loading) to identify significant factors.

- Error propagation analysis : Quantify uncertainty in rate constants using Monte Carlo simulations.

- Open-data practices : Share raw kinetic datasets via repositories like Zenodo to enable cross-validation .

Methodological Guidance for Data Management

- Data Types to Document : Include reaction yields, purity profiles (HPLC/NMR), and spectroscopic raw data. Use standardized formats (e.g., JCAMP-DX for spectra) .

- Reproducibility Protocols : Publish detailed synthetic procedures with step-by-step video supplements (e.g., inert gas handling techniques) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。